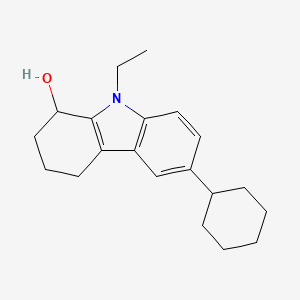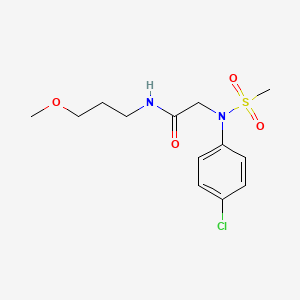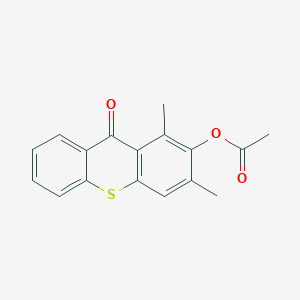
6-cyclohexyl-9-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-cyclohexyl-9-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol, also known as Cetirizine, is an antihistamine drug used to treat allergies and allergic reactions. It was first synthesized in the 1980s and has since become a widely used medication due to its effectiveness and low side-effect profile.
Mechanism of Action
6-cyclohexyl-9-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol works by blocking the action of histamine, a chemical that is released by the body in response to allergens. Histamine is responsible for many of the symptoms of allergies, such as itching, sneezing, and runny nose. By blocking histamine, cetirizine can alleviate these symptoms and provide relief to allergy sufferers.
Biochemical and Physiological Effects:
6-cyclohexyl-9-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol has a number of biochemical and physiological effects on the body. It is rapidly absorbed into the bloodstream and reaches peak plasma concentration within an hour of administration. It is then metabolized by the liver and excreted in the urine. 6-cyclohexyl-9-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol has a half-life of around 8 hours, meaning that it remains active in the body for a relatively long period of time.
Advantages and Limitations for Lab Experiments
6-cyclohexyl-9-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol has a number of advantages for use in lab experiments. It is a well-established drug with a known mechanism of action, making it a reliable tool for studying the effects of histamine on the body. It is also relatively safe and has a low side-effect profile, meaning that it can be used in a wide range of experiments without causing harm to test subjects.
However, there are also some limitations to using cetirizine in lab experiments. Its effectiveness is limited to blocking the action of histamine, meaning that it may not be useful for studying other aspects of the immune response. It is also a relatively expensive drug, which may limit its use in certain experiments.
Future Directions
There are a number of potential future directions for research on cetirizine. One area of interest is its potential use in treating other conditions beyond allergies, such as asthma and COPD. Another area of interest is the development of new drugs that are more effective at blocking histamine or have fewer side effects than cetirizine. Finally, there is also ongoing research into the underlying mechanisms of histamine release and the immune response, which may lead to new insights into the treatment of allergies and other conditions.
Synthesis Methods
6-cyclohexyl-9-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol is synthesized from the compound 9-ethyl-4,6-dioxoheptanoic acid, which is converted into a series of intermediate compounds before being cyclized to form the final product. The synthesis process is complex and involves several steps, but it has been optimized over the years to improve yield and efficiency.
Scientific Research Applications
6-cyclohexyl-9-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol has been extensively studied in the scientific community, particularly in the fields of pharmacology and toxicology. Its effectiveness as an antihistamine has been well established, and research has also been conducted on its potential use in treating other conditions such as asthma and chronic obstructive pulmonary disease (COPD).
properties
IUPAC Name |
6-cyclohexyl-9-ethyl-1,2,3,4-tetrahydrocarbazol-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO/c1-2-21-18-12-11-15(14-7-4-3-5-8-14)13-17(18)16-9-6-10-19(22)20(16)21/h11-14,19,22H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLFYFDIYJMTCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C3CCCCC3)C4=C1C(CCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclohexyl-9-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N~1~-(2,3-dichlorophenyl)-N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4891968.png)
![ethyl N-(4-{[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}-4-oxobutanoyl)-4-nitrophenylalaninate](/img/structure/B4891977.png)
![2-[(cyanomethyl)thio]-4-(4-ethoxy-3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B4891985.png)
![2-bromo-3,4,5-trimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4891993.png)

![N-({[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)pentanamide](/img/structure/B4892010.png)

![2-methoxy-5-[(11-methyl-1,2,3,3a,6,7-hexahydro[1,4]diazepino[3,2,1-jk]carbazol-4(5H)-yl)methyl]phenol](/img/structure/B4892030.png)
![5-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxybenzoic acid](/img/structure/B4892037.png)
![N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4892049.png)
![1-[(4-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine](/img/structure/B4892053.png)